1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride
Description
Spirocyclic Scaffolds as Privileged Structures in Targeted Drug Discovery
Spirocyclic systems have garnered recognition as privileged structures due to their ability to preorganize molecular geometry while maintaining sufficient flexibility for target engagement. The incorporation of nitrogen atoms within these frameworks, as seen in 1,2,7-triazaspiro[2.5]oct-1-ene hydrochloride, introduces hydrogen-bonding capabilities and dipole interactions critical for binding to enzymatic active sites or protein-protein interfaces. For example, spirocyclic amines have demonstrated enhanced blood-brain barrier permeability in central nervous system (CNS) drug candidates, while spirooxindoles have shown efficacy in disrupting oncogenic protein interactions.
A comparative analysis of spirocyclic compounds highlights the pharmacological advantages conferred by nitrogen-rich systems:
| Compound Class | Nitrogen Atoms | Common Targets | Key Advantages |
|---|---|---|---|
| Diazaspiro[2.5]octanes | 2 | Serotonin receptors, kinases | Metabolic stability |
| Triazaspiro[2.5]octanes | 3 | Proteases, epigenetic regulators | Enhanced polarity and binding |
| Spirooxindoles | 1-2 | MDM2/p53, kinase inhibitors | Conformational constraint |
The triazaspiro[2.5]octane core distinguishes itself through its capacity to engage polar residues in binding pockets while maintaining lipophilicity parameters within drug-like space. This balance arises from the spirojunction’s ability to reduce planar surface area, thereby minimizing off-target interactions mediated by π-π stacking.
Rationale for Investigating 1,2,7-Triazaspiro[2.5]oct-1-ene Derivatives
The strategic placement of three nitrogen atoms within the 1,2,7-triazaspiro[2.5]oct-1-ene scaffold enables multifaceted molecular recognition patterns unavailable to simpler spirocycles. Computational modeling suggests that the vicinal nitrogen atoms at positions 1 and 2 can participate in bidentate hydrogen bonding, while the N7 atom contributes to charge-assisted interactions. This electronic profile contrasts with related structures such as 1,2-diazaspiro[2.5]oct-1-en-6-amine hydrochloride (PubChem CID 137952260), where reduced nitrogen content limits interaction diversity.
Synthetic accessibility remains a critical driver for derivative exploration. While 1,2,5-triazaspiro[2.5]oct-1-ene hydrochloride (CAS 2247103-50-8) and 1,2,6-triazaspiro[2.5]oct-1-ene hydrochloride (EC 839-728-6) have established synthetic routes, the 1,2,7 isomer presents distinct regiochemical challenges. Recent advances in transition-metal-catalyzed cyclization reactions offer pathways to address these synthetic hurdles, particularly through rhodium-mediated C–H activation strategies that could install the tertiary nitrogen center at position 7.
Critical Knowledge Gaps in Spirocyclic Triaza Compound Research
Despite progress in spirocyclic chemistry, three fundamental gaps impede the development of 1,2,7-triazaspiro[2.5]oct-1-ene hydrochloride derivatives:
Synthetic Methodology Limitations : Current protocols for analogous triazaspiro compounds rely heavily on [2+2] cycloadditions or ring-closing metatheses, which struggle to control regioselectivity in unsymmetrical systems. The development of enantioselective routes remains particularly underdeveloped, limiting access to stereochemically pure variants for chiral target engagement.
Pharmacokinetic Property Prediction : While computational models accurately predict logP and solubility for diazaspiro derivatives, the additional nitrogen in 1,2,7-triazaspiro systems introduces unpredictable effects on membrane permeability and metabolic clearance. Empirical ADME studies are needed to correlate structural features with absorption and distribution profiles.
Target Deconvolution Challenges : High-throughput screening data for triazaspiro compounds remain sparse compared to their diaza counterparts. The lack of annotated bioactivity data (e.g., kinase inhibition profiles, GPCR binding affinities) hinders rational target prioritization for this chemotype.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2,7-triazaspiro[2.5]oct-1-ene;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-2-5(7-8-5)4-6-3-1;/h6H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIHEQBJFMMNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)N=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247103-50-8 | |
| Record name | 1,2,5-triazaspiro[2.5]oct-1-ene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride has shown potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that compounds with similar spirocyclic structures can exhibit significant biological activities, including antitumor and antimicrobial properties.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of triazaspiro compounds could inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. For instance, compounds were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
- Neuropharmacology : Investigations into the neuroprotective effects of triazaspiro compounds suggest they may modulate neurotransmitter systems or protect neurons from oxidative stress . This opens avenues for their use in treating neurodegenerative diseases.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions.
Synthetic Routes
- Cyclization Reactions : The synthesis of this compound typically involves cyclization of suitable precursors under basic conditions followed by acidification to form the hydrochloride salt . This method can be optimized for yield and purity in industrial applications.
Reactivity
The compound can undergo several types of reactions:
- Oxidation : Utilizing agents like potassium permanganate to form oxidized derivatives.
- Reduction : Employing reducing agents such as lithium aluminum hydride to generate reduced forms.
- Substitution Reactions : Facilitating the replacement of atoms or groups within the molecule .
Material Science
In material science, this compound is explored for its potential in developing new materials with unique properties.
Applications
- Polymer Chemistry : The compound can be utilized to synthesize novel polymers with enhanced mechanical and thermal properties due to its spirocyclic framework.
- Nanotechnology : Research into nanocomposites incorporating this compound suggests potential applications in electronics and photonics due to its unique electronic properties .
Biological Interactions
The interaction of this compound with biological molecules is a critical area of research.
Mechanism of Action
The mechanism of action of 1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Spirodiketopiperazine Derivatives (e.g., Aplaviroc)
Aplaviroc, a triazaspiro[5.5]undecane derivative, is a CCR5 inhibitor used in antiviral research. Its structure includes a larger spiro system ([5.5]undecane) and a cyclohexylhydroxymethyl substituent, enabling potent receptor binding . In contrast, 1,2,7-triazaspiro[2.5]oct-1-ene hydrochloride’s smaller [2.5]octane core likely restricts its ability to interact with large protein pockets, limiting its utility in antiviral applications.
Key Differences:
- Ring Size: [5.5]undecane (aplaviroc) vs. [2.5]octane (target compound).
- Substituents: Aplaviroc’s hydrophobic cyclohexyl group enhances receptor affinity, absent in the simpler 1,2,7-triazaspiro analog.
1,2,6-Triazaspiro[2.5]oct-1-ene Hydrochloride (Isomer)
This isomer shares the same bicyclic framework but differs in nitrogen placement. Its molecular weight (147.61 g/mol) and solubility profile (likely polar due to Cl⁻ counterion) suggest applicability in medicinal chemistry as a building block. Suppliers list prices up to $1,554/g, reflecting its specialized synthesis .
1,1-Difluoro-5-azaspiro[2.5]octane Hydrochloride
This compound (CAS: 1630906-35-2) replaces nitrogen atoms with fluorine substituents, increasing lipophilicity and metabolic stability. Such modifications highlight how heteroatom substitutions in spiro systems can tune pharmacokinetic properties .
Triazaspiro[2.6]non-1-ene Hydrochloride
Comparative Data Table
Biological Activity
1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride, also referred to as TSPOH, is a heterocyclic compound notable for its unique spirocyclic structure that incorporates three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C₅H₉ClN₃
- Molecular Weight : 147.61 g/mol
- IUPAC Name : 1,2,6-triazaspiro[2.5]oct-1-ene hydrochloride
- SMILES Notation : C1CC2(CCN1)N=N2.[H]Cl
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of multiple nitrogen atoms in its structure enhances its reactivity and binding affinity to various biological targets, which is crucial for modulating their activity and achieving desired therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral enzymes.
- Antibacterial Properties : It has shown efficacy against various bacterial strains, potentially acting by disrupting bacterial cell wall synthesis or function.
- Anticancer Potential : Investigations into its effects on cancer cell lines have revealed promising results in inhibiting cell proliferation and inducing apoptosis.
Anticancer Activity
A study investigated the effect of this compound on human prostate cancer cells (LNCaP). The compound was tested for its ability to reduce PSA levels compared to standard treatments like bicalutamide. Results indicated that TSPOH exhibited superior activity in reducing PSA levels, suggesting its potential as a novel therapeutic agent in hormone-sensitive prostate cancer treatment .
Antibacterial Activity
In another research effort, the antibacterial effects of TSPOH were evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition of bacterial growth at concentrations lower than those required for conventional antibiotics. This highlights its potential as an alternative treatment option in combating antibiotic-resistant bacteria.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2,5-Triazaspiro[2.5]oct-1-ene | C₅H₉N₃ | Different nitrogen arrangement |
| 3-Aminoquinazoline | C₇H₈N₄ | Exhibits distinct biological activities |
The structural uniqueness of this compound compared to similar compounds contributes significantly to its enhanced biological activity. The specific arrangement of nitrogen atoms within the spirocyclic framework allows for diverse interactions with biological targets, making it a valuable candidate for further research and development in medicinal chemistry .
Q & A
Q. How can researchers optimize the synthesis of 1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride to improve yield and purity?
Methodological Answer:
- Step 1 : Start with a retrosynthetic analysis to identify intermediates (e.g., spirocyclic precursors or amine-containing fragments). Refer to analogous spirocyclic compounds like 7-cyclopropyl-1,4-oxazepane hydrochloride for reaction pathways .
- Step 2 : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution rates in ring-closure steps, as seen in benzodiazepine hydrochloride syntheses .
- Step 3 : Monitor reaction progress via TLC or HPLC, and employ recrystallization with ethanol/HCl mixtures to isolate the hydrochloride salt. Purity validation (>98%) should follow pharmacopeial guidelines (e.g., USP standards for benazepril hydrochloride) .
Q. What analytical techniques are critical for structural characterization of this spirocyclic hydrochloride?
Methodological Answer:
- NMR Analysis : Use - and -NMR to confirm spirocyclic geometry and proton environments. Compare chemical shifts to structurally similar compounds (e.g., 1,2-oxazepane hydrochloride) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] peaks) and fragmentation patterns, as demonstrated for diclofensine hydrochloride .
- X-ray Crystallography : Resolve tautomerism or stereochemical ambiguities by growing single crystals in methanol/HCl, referencing protocols for azabicyclo derivatives .
Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 40°C for 14 days. Monitor degradation via HPLC, using hydroxylamine hydrochloride stability protocols as a model .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity, similar to oxymetazoline hydrochloride studies .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against neurological targets?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to GABA receptors, referencing fluodiazepam hydrochloride’s interaction with benzodiazepine-binding sites .
- ADMET Prediction : Employ QikProp or SwissADME to estimate blood-brain barrier penetration and metabolic stability, guided by tolperisone hydrochloride’s pharmacokinetic data .
Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
Methodological Answer:
- Dynamic NMR Studies : Investigate temperature-dependent tautomerism or ring-flipping effects, as observed in 1,3,7-triazaspiro[4.5]decane derivatives .
- DFT Calculations : Optimize geometries using Gaussian09 and compare computed NMR chemical shifts with experimental data, resolving discrepancies caused by solvation effects .
Q. How can researchers design assays to evaluate the compound’s selectivity for kinase vs. protease inhibition?
Methodological Answer:
- Kinase Profiling : Use a radiometric assay (e.g., -ATP incorporation) against a panel of 50 kinases, referencing hydralazine hydrochloride’s enzyme interaction studies .
- Protease Inhibition : Employ fluorescence-based assays (e.g., FRET substrates) for trypsin or caspase-3, using benazepril hydrochloride’s ACE inhibition as a control .
Q. What methodologies validate the absence of genotoxic impurities in synthesized batches?
Methodological Answer:
- Ames Test : Follow OECD 471 guidelines with Salmonella typhimurium strains, using reference standards for impurity profiling (e.g., EP-grade cyclohexanol derivatives) .
- LC-MS/MS Quantification : Detect trace impurities (e.g., alkylating agents) at ≤0.1% thresholds, as outlined in pharmacopeial monographs for benzodiazepine hydrochlorides .
Data Contradiction & Reproducibility
Q. How should researchers address batch-to-batch variability in biological assay results?
Methodological Answer:
Q. What steps ensure reproducibility in spirocyclic ring formation across labs?
Methodological Answer:
- Reaction Monitoring : Standardize reaction times and temperatures using inline FTIR or Raman spectroscopy, as applied to 1,2-oxazepane hydrochloride syntheses .
- Interlab Validation : Share protocols via platforms like PubChem, ensuring alignment with IUPAC-named intermediates (e.g., 4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine hydrochloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
